molecular formula C20H14N4S B5365594 3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5365594
M. Wt: 342.4 g/mol
InChI Key: QVUXXCHZEHPECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a useful research compound. Its molecular formula is C20H14N4S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole is 342.09391764 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

Future studies should consider potential effects of cemtirestat, a related compound, on consequences of diabetes that are not exclusively dependent on glucose metabolism via the polyol pathway . This could provide insights into the potential therapeutic applications of “3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole” and related compounds.

Mechanism of Action

Target of Action

Derivatives of [1,2,4]triazino[5,6-b]indoles have been reported to possess high biological activity and a wide spectrum of antifungal and antihypoxic activity . They are used in prophylaxis and treatment of an extensive index of viruses and have for a long time attracted attention in connection with the search for new antimicrobial and anticancer agents .

Mode of Action

It is known that the compound is synthesized by the reaction of 3-mercapto-5h-[1,2,4]triazino[5,6-b]indole with allyl bromide in the naoh–h2o–dmso system

Biochemical Pathways

It is known that derivatives of [1,2,4]triazino[5,6-b]indoles have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This suggests that similar modifications to the compound could potentially enhance its bioavailability.

Result of Action

It is known that derivatives of [1,2,4]triazino[5,6-b]indoles possess high biological activity and a wide spectrum of antifungal and antihypoxic activity . They are used in prophylaxis and treatment of an extensive index of viruses and have for a long time attracted attention in connection with the search for new antimicrobial and anticancer agents .

Action Environment

The synthesis of the compound involves the reaction of 3-mercapto-5h-[1,2,4]triazino[5,6-b]indole with allyl bromide in the naoh–h2o–dmso system , suggesting that the compound’s synthesis and potentially its action may be influenced by the chemical environment.

Properties

IUPAC Name

3-(naphthalen-1-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4S/c1-2-9-15-13(6-1)7-5-8-14(15)12-25-20-22-19-18(23-24-20)16-10-3-4-11-17(16)21-19/h1-11H,12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUXXCHZEHPECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.